9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromene ring fused with an oxazine ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the reaction of 7-hydroxycoumarins with primary amines and formaldehyde. The reaction is carried out in the presence of potassium hydroxide (KOH) or 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst . The process involves the formation of an intermediate aminomethyl derivative, which undergoes cyclization to form the desired oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential antitumor and anti-inflammatory activities.
Industry: Potential use in the design of thermoreactive polymer materials.
Mechanism of Action
The mechanism of action of 9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a radical scavenger, reducing ROS levels and inducing the expression of genes involved in redox homeostasis, such as heme oxygenase-1 (HO-1).
Antitumor Activity: It interferes with cell division and induces apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-benzylidene-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one: Similar structure but with a furo ring instead of a chromene ring.
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chromene ring and has different substitution patterns.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-13-14(2)21(23)26-20-16(13)8-9-19-17(20)11-22(12-25-19)10-15-6-4-5-7-18(15)24-3/h4-9H,10-12H2,1-3H3 |
InChI Key |
XFGHCPZOCXNIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4OC)C |
Origin of Product |
United States |
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